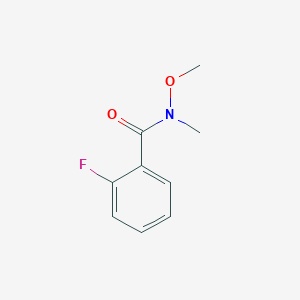
(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone
Übersicht
Beschreibung
(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an iodine atom at the 4-position of the pyrazole ring and a phenyl group attached to the methanone moiety. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone typically involves the iodination of a pyrazole precursor followed by the introduction of the phenylmethanone group. One common method involves the reaction of 4-iodopyrazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form deiodinated derivatives.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions such as Suzuki, Sonogashira, and Heck couplings to form C-C bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) in dichloromethane.
Reduction: Reducing agents like sodium borohydride in ethanol.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands and bases (e.g., K2CO3) in solvents like toluene or DMF.
Major Products
Substitution: Formation of 4-substituted pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of deiodinated pyrazole derivatives.
Coupling: Formation of various aryl or alkyl-substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation, cancer, and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Material Science: Pyrazole derivatives, including this compound, are explored for their use in the development of organic electronic materials and dyes.
Wirkmechanismus
The mechanism of action of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, leading to reduced cell proliferation or inflammation . The iodine atom and the phenylmethanone group contribute to its binding affinity and specificity towards molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone: Similar structure but with a bromine atom instead of iodine.
(4-Chloro-1H-pyrazol-1-yl)(phenyl)methanone: Similar structure but with a chlorine atom instead of iodine.
(4-Methyl-1H-pyrazol-1-yl)(phenyl)methanone: Similar structure but with a methyl group instead of iodine.
Uniqueness
(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as coupling reactions that are not as easily achieved with other halogens. The iodine atom also influences the compound’s electronic properties, potentially enhancing its biological activity and binding affinity towards certain targets .
Eigenschaften
IUPAC Name |
(4-iodopyrazol-1-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O/c11-9-6-12-13(7-9)10(14)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZRABPPWFBRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554842 | |
| Record name | (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116228-38-7 | |
| Record name | (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

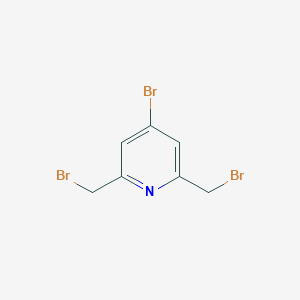

![3-Methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B173614.png)

![2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol](/img/structure/B173619.png)

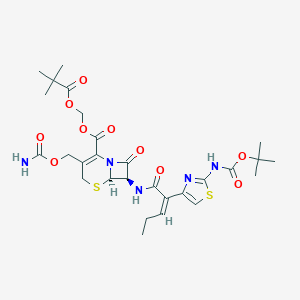
![5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B173625.png)
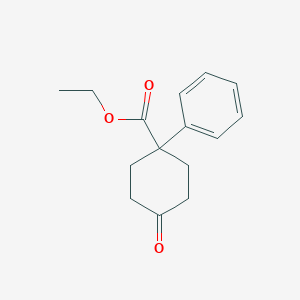

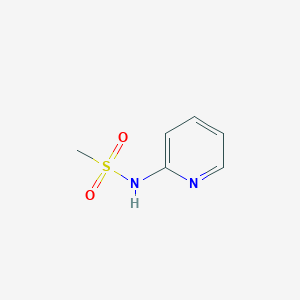

![7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B173635.png)
